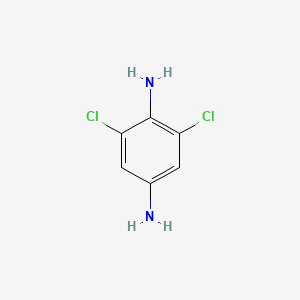

2,6-Dichloro-1,4-phenylenediamine

Description

2,6-Dichloro-para-phenylenediamine is a dichlorobenzene.

Structure

3D Structure

Properties

IUPAC Name |

2,6-dichlorobenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl2N2/c7-4-1-3(9)2-5(8)6(4)10/h1-2H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQCHAOKWWKLXQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)N)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2N2 | |

| Record name | 2,6-DICHLORO-P-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20165 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7020427 | |

| Record name | 2,6-Dichloro-1,4-benzenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,6-dichloro-p-phenylenediamine appears as gray, microcrystalline powder or solid. (NTP, 1992), Gray solid; May become unstable with prolonged exposure to air and light; [CAMEO] Grey powder; [MSDSonline] | |

| Record name | 2,6-DICHLORO-P-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20165 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,6-Dichloro-p-phenylenediamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3037 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 75 °F (NTP, 1992) | |

| Record name | 2,6-DICHLORO-P-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20165 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

609-20-1 | |

| Record name | 2,6-DICHLORO-P-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20165 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,6-Dichloro-1,4-benzenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=609-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dichloro-1,4-benzenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000609201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fast Brown RR Salt | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60685 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Benzenediamine, 2,6-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Dichloro-1,4-benzenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dichlorobenzene-1,4-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.259 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DICHLORO-P-PHENYLENEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z4QJ0R1U1Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,6-DICHLORO-1,4-BENZENEDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4129 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

255 to 259 °F (NTP, 1992) | |

| Record name | 2,6-DICHLORO-P-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20165 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

Technical Guide: 2,6-Dichloro-1,4-phenylenediamine (CAS 609-20-1)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2,6-Dichloro-1,4-phenylenediamine, a chemical intermediate with applications in dye and resin manufacturing and notable toxicological properties. This guide consolidates its physicochemical characteristics, synthesis protocols, and key experimental data to support research and development activities.

Core Physicochemical and Toxicological Data

The fundamental properties of this compound are summarized below, providing a quick reference for experimental planning and safety assessments.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 609-20-1 |

| Molecular Formula | C₆H₆Cl₂N₂[1] |

| Molecular Weight | 177.03 g/mol [1] |

| Appearance | Pale brown to light brown solid |

| Melting Point | 124-125°C |

| Boiling Point | 306.6°C at 760 mmHg |

| Density | 1.501 g/cm³ |

| Solubility | Insoluble in water[2] |

| Flash Point | 139.3°C |

| Stability | May be unstable with prolonged exposure to air and light. Stable under recommended storage conditions. Incompatible with strong oxidizing agents.[2] |

Table 2: Summary of Toxicological Data

| Endpoint | Result | Species | Reference |

| Carcinogenicity | Carcinogenic in male and female B6C3F1 mice (increased hepatocellular adenomas and carcinomas). Not carcinogenic in male or female F344 rats. | B6C3F1 Mice, F344 Rats | NTP, 1982[3] |

| Mutagenicity | Mutagenic in Salmonella typhimurium (Ames test) with and without metabolic activation. | S. typhimurium | IARC, 1986[4] |

| Cytotoxicity | Exhibits significant cytotoxicity. | Not specified | Biosynth[1] |

| Acute/Chronic Hazards | Emits very toxic fumes of chlorine and nitrogen oxides upon heating to decomposition.[2] | Not applicable | ChemicalBook[2] |

Synthesis and Experimental Protocols

Detailed methodologies for the synthesis of this compound and a key toxicological study are provided below.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from p-nitroaniline. The first step involves the dichlorination of p-nitroaniline to form the intermediate 2,6-dichloro-4-nitroaniline, which is then reduced to the final product.

Step 1: Synthesis of 2,6-dichloro-4-nitroaniline

This protocol is adapted from a standard chlorination procedure for p-nitroaniline.

-

Materials:

-

p-Nitroaniline (28 g)

-

Concentrated hydrochloric acid (250 ml)

-

Potassium chlorate (16.4 g)

-

Water

-

Glacial acetic acid or a mixture of acetic acid and alcohol for recrystallization

-

-

Procedure:

-

Dissolve 28 g of p-nitroaniline in 250 ml of concentrated hydrochloric acid in a reaction flask, warming to 50°C.

-

Gradually add a solution of 16.4 g of potassium chlorate in 350 ml of water to the reaction flask from a dropping funnel at approximately 25°C.

-

After the addition is complete, dilute the reaction mixture with a large volume of water.

-

Collect the precipitated 2,6-dichloro-4-nitroaniline by filtration.

-

Wash the precipitate thoroughly with water, followed by a small amount of alcohol.

-

Purify the crude product by recrystallization from glacial acetic acid or a mixture of acetic acid and alcohol to yield lemon-yellow needles.

-

Step 2: Reduction of 2,6-dichloro-4-nitroaniline to this compound

This is a representative protocol for the reduction of an aromatic nitro group using tin(II) chloride.

-

Materials:

-

2,6-dichloro-4-nitroaniline

-

Ethanol

-

Concentrated hydrochloric acid

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Sodium hydroxide (NaOH) solution

-

Ethyl acetate

-

-

Procedure:

-

Suspend 2,6-dichloro-4-nitroaniline in ethanol in a round-bottom flask.

-

Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the suspension.

-

Heat the mixture to reflux and stir until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture to room temperature and neutralize with a concentrated sodium hydroxide solution until the pH is basic.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.

-

Purify the crude product by column chromatography or recrystallization as needed.

-

NTP Carcinogenesis Bioassay Protocol

The following protocol is a summary of the methodology used in the National Toxicology Program's carcinogenesis bioassay of 2,6-Dichloro-p-phenylenediamine (NTP TR-219).[3][5]

-

Test Substance and Diet Preparation:

-

2,6-Dichloro-p-phenylenediamine was administered in the diet.

-

Diets were prepared by mixing the chemical with a standard animal feed to achieve the desired concentrations.

-

-

Animal Husbandry:

-

Species: F344 rats and B6C3F1 mice.

-

Group Size: 50 animals of each sex per group (control and dosed groups).

-

Housing: Animals were housed under standard laboratory conditions.

-

-

Experimental Design:

-

Dose Levels (Rats):

-

Males: 1000 or 2000 ppm in the diet.

-

Females: 2000 or 6000 ppm in the diet.

-

-

Dose Levels (Mice):

-

Males and Females: 1000 or 3000 ppm in the diet.

-

-

Control Groups: 50 untreated rats and 50 untreated mice of each sex.

-

Duration:

-

Rats: 103 weeks of continuous dietary administration.

-

Mice: 103 weeks of continuous dietary administration, followed by an 8-week observation period.

-

-

-

Data Collection and Analysis:

-

Body Weights: Mean body weights were recorded throughout the study.

-

Clinical Observations: Animals were observed for clinical signs of toxicity.

-

Pathology: At the end of the study, all animals were subjected to a complete necropsy. Tissues were examined microscopically for neoplastic and non-neoplastic lesions.

-

Statistical Analysis: The incidence of tumors in the dosed groups was compared to that in the control groups using appropriate statistical methods.

-

Visualized Workflows and Pathways

The following diagrams illustrate the synthesis workflow and the experimental design of the NTP carcinogenesis bioassay.

Caption: Workflow for the synthesis of this compound.

Caption: Experimental workflow for the NTP carcinogenesis bioassay.

References

- 1. Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]

- 3. Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. publications.rwth-aachen.de [publications.rwth-aachen.de]

physical and chemical properties of 2,6-Dichloro-1,4-phenylenediamine

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,6-Dichloro-1,4-phenylenediamine, tailored for researchers, scientists, and professionals in drug development. This document outlines its key characteristics, experimental protocols, and relevant biological activities.

Core Properties

This compound, with the CAS number 609-20-1, is an aromatic amine that serves as an intermediate in the synthesis of various compounds, including dyes and resins.[1][2] Its chemical structure features a benzene ring substituted with two chlorine atoms and two amino groups.

Physical and Chemical Data

The fundamental physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₆H₆Cl₂N₂ | [3][4] |

| Molecular Weight | 177.03 g/mol | [3][4] |

| Appearance | Grey powder or pale brown to light brown solid | [5][6][7] |

| Melting Point | 122-127 °C | [8] |

| Boiling Point | Data not available | [7][9] |

| Solubility | Insoluble in water.[5][10] Slightly soluble in chloroform and methanol.[7] | [5][7][10] |

| Stability | Stable, but may be unstable to prolonged exposure to air and light.[5] | [5] |

| InChI Key | HQCHAOKWWKLXQH-UHFFFAOYSA-N | |

| Canonical SMILES | C1=C(C=C(C(=C1Cl)N)Cl)N | [3][6] |

Reactivity and Hazards

This compound is incompatible with strong oxidizing agents.[5] It can neutralize acids in exothermic reactions and may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides.[5] In combination with strong reducing agents, such as hydrides, it may generate flammable gaseous hydrogen.[5] When heated to decomposition, it emits very toxic fumes of chlorine and nitrogen oxides.[5]

Experimental Protocols

Proposed Synthesis of this compound

A common method for the synthesis of phenylenediamines is the reduction of the corresponding nitroaniline. A plausible synthesis route for this compound is the reduction of 2,6-Dichloro-4-nitroaniline.[5]

Materials:

-

2,6-Dichloro-4-nitroaniline

-

Reducing agent (e.g., Tin(II) chloride, Iron powder, or catalytic hydrogenation with H₂/Pd-C)

-

Hydrochloric acid (if using metal-based reducing agents)

-

Sodium hydroxide solution

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Dissolve 2,6-Dichloro-4-nitroaniline in a suitable solvent (e.g., ethanol or acetic acid).

-

Add the reducing agent to the solution. If using a metal like tin or iron, an acidic medium (e.g., concentrated HCl) is typically required.

-

Heat the reaction mixture under reflux for a specified period until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and, if necessary, filter to remove any solids.

-

Neutralize the mixture with a sodium hydroxide solution to precipitate the free amine.

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry it over an anhydrous drying agent, and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent.

Below is a diagram illustrating the proposed synthesis workflow.

Caption: Proposed synthesis workflow for this compound.

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

An established method for the analysis of phenylenediamines involves HPLC. The following is a general protocol that can be adapted for this compound.

Instrumentation:

-

High-Performance Liquid Chromatograph with a UV-Vis detector.

-

C18 analytical column.

Reagents:

-

Acetonitrile (HPLC grade)

-

Ammonium acetate buffer (e.g., 25 mM, pH 4.5)

-

This compound standard

-

Internal standard (e.g., Aniline)

Procedure:

-

Sample Preparation: Dissolve a known amount of the sample in the mobile phase.

-

Mobile Phase: A mixture of acetonitrile and ammonium acetate buffer (e.g., 10:90 v/v).

-

Chromatographic Conditions:

-

Column: C18 silica gel column.

-

Flow Rate: 1 mL/min.

-

Detection: UV at 240 nm.

-

Injection Volume: 10 µL.

-

-

Analysis: Inject the prepared sample and standard solutions into the HPLC system. Identify and quantify the this compound peak by comparing its retention time and peak area with that of the standard.

References

- 1. 2,6-Dichloro-para-Phenylenediamine (IARC Summary & Evaluation, Volume 39, 1986) [inchem.org]

- 2. oehha.ca.gov [oehha.ca.gov]

- 3. This compound | 609-20-1 | FD00633 [biosynth.com]

- 4. scbt.com [scbt.com]

- 5. This compound | 609-20-1 [chemicalbook.com]

- 6. This compound (Ref: CI 37020 ) [sitem.herts.ac.uk]

- 7. biomall.in [biomall.in]

- 8. do.labnovo.com [do.labnovo.com]

- 9. 2,6-二氯-1,4-苯二胺 - CAS号 609-20-1 - 摩熵化学 [molaid.com]

- 10. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-depth Technical Guide to 2,6-Dichloro-1,4-phenylenediamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2,6-dichloro-1,4-phenylenediamine, a compound of interest in various chemical and biological research fields.

Molecular Structure and Properties

This compound, with the CAS number 609-20-1, is an aromatic amine.[1][2] Its molecular structure consists of a benzene ring substituted with two amino groups at positions 1 and 4, and two chlorine atoms at positions 2 and 6.

The molecular formula of the compound is C₆H₆Cl₂N₂.[3][4] This gives it a molecular weight of approximately 177.03 g/mol .[3] The presence of chlorine atoms and amino groups on the benzene ring influences its chemical reactivity and physical properties. For instance, it may be unstable with prolonged exposure to air and light and is insoluble in water.[2]

Physicochemical and Spectroscopic Data

The following tables summarize key quantitative data for this compound.

| Identifier | Value | Source |

| IUPAC Name | 2,6-dichlorobenzene-1,4-diamine | [4] |

| CAS Number | 609-20-1 | [3] |

| Molecular Formula | C₆H₆Cl₂N₂ | [3] |

| Molecular Weight | 177.03 g/mol | [3] |

| Canonical SMILES | C1=C(C=C(C(=C1Cl)N)Cl)N | [3] |

| InChI Key | HQCHAOKWWKLXQH-UHFFFAOYSA-N | [5] |

| Physical Property | Value | Source |

| Appearance | Grey powder | [2] |

| Density | 1.501 g/cm³ | |

| Boiling Point | 306.6 °C at 760 mmHg | |

| Flash Point | 139.3 °C | |

| Refractive Index | 1.679 |

Note: Some physical properties like density, boiling point, flash point, and refractive index are predicted values and should be confirmed with experimental data.

Synthesis

A common method for the preparation of this compound is through the reduction of 2,6-dichloro-4-nitroaniline.[2]

Experimental Protocol: Reduction of 2,6-Dichloro-4-nitroaniline

General Reaction Scheme:

General reaction for the synthesis of this compound.

Biological Activity and Potential Applications

This compound has been investigated for its biological activities, including its cytotoxic effects.[3] It is also known to be a metabolite of the fungicide Dicloran (2,6-dichloro-4-nitroaniline).[6][7] Its structural similarity to other phenylenediamines suggests potential applications in the development of dyes, polymers, and as a research chemical in proteomics.[2]

Hypothetical Cytotoxicity Signaling Pathway

The precise signaling pathway for the cytotoxicity of this compound is not well-documented. However, based on studies of the parent compound, p-phenylenediamine, a plausible mechanism may involve the induction of cellular stress leading to apoptosis. The following diagram illustrates a hypothetical signaling pathway.

Hypothetical cytotoxicity pathway of this compound.

Experimental Workflows

Given its potential use in proteomics as a chemical building block, a generalized experimental workflow for identifying protein targets of a bioactive compound derived from this compound is presented below. This workflow outlines the key steps from sample preparation to data analysis.

Generalized proteomics workflow for target identification.

References

- 1. rsc.org [rsc.org]

- 2. This compound | 609-20-1 [chemicalbook.com]

- 3. This compound | 609-20-1 | FD00633 [biosynth.com]

- 4. pschemicals.com [pschemicals.com]

- 5. This compound (609-20-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 6. 2,6-Dichloro-para-Phenylenediamine (IARC Summary & Evaluation, Volume 39, 1986) [inchem.org]

- 7. oehha.ca.gov [oehha.ca.gov]

An In-Depth Technical Guide to 2,6-Dichloro-1,4-phenylenediamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,6-Dichloro-1,4-phenylenediamine, a chemical intermediate with applications in dye synthesis and as a metabolite of the fungicide Dicloran. This document details its chemical and physical properties, provides a list of known synonyms, and outlines its toxicological profile, including its carcinogenicity and mutagenicity. Detailed experimental protocols for its synthesis and key toxicological assays are provided. Additionally, a metabolic pathway is illustrated, fulfilling the need for a visual representation of its biochemical context.

Chemical Identity and Synonyms

This compound is an aromatic amine that is important in various chemical syntheses. A comprehensive list of its synonyms and identifiers is provided in Table 1 to aid in its identification across different databases and publications.

Table 1: Synonyms and Identifiers for this compound

| Identifier Type | Identifier |

| IUPAC Name | 2,6-dichlorobenzene-1,4-diamine |

| CAS Number | 609-20-1 |

| Alternate Names | 2,6-Dichloro-p-phenylenediamine |

| 1,4-Benzenediamine, 2,6-dichloro- | |

| 1,4-Diamino-2,6-dichlorobenzene | |

| 2,5-Diamino-1,3-dichlorobenzene | |

| 2,6-DICHLORO-1,4-BENZENEDIAMINE | |

| 2,6-Dichlorobenzene-1,4-diamine | |

| 2,6-Dichloro-para-phenylenediamine | |

| 3,5-Dichloro-1,4-phenylenediamine | |

| C.I. 37020 | |

| CI 37020 | |

| Daito Brown Salt RR | |

| Fast Brown RR Salt | |

| NCI-C50260 | |

| EINECS Number | 210-184-6 |

| Beilstein Registry Number | 2209257 |

| HSDB Number | 4129 |

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 2. These properties are essential for its handling, application, and in the design of experimental procedures.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₆Cl₂N₂ |

| Molecular Weight | 177.03 g/mol |

| Appearance | Grey powder |

| Melting Point | 133 °C |

| Boiling Point | 306.6 °C at 760 mmHg |

| Density | 1.501 g/cm³ |

| Flash Point | 139.3 °C |

| Solubility | Insoluble in water |

| Stability | Stable, but may be unstable to prolonged exposure to air and light. Incompatible with strong oxidizing agents. |

Synthesis Protocol

The synthesis of this compound is achieved through the reduction of its precursor, 2,6-Dichloro-4-nitroaniline. A two-step synthesis protocol is outlined below, starting from p-nitroaniline.

Synthesis of 2,6-Dichloro-4-nitroaniline

Materials:

-

p-Nitroaniline

-

Concentrated Hydrochloric Acid

-

Potassium Chlorate

-

Water

-

Glacial Acetic Acid (for purification)

-

Ethanol (for purification)

Procedure:

-

In a reaction flask, dissolve 28 g of p-nitroaniline in 250 ml of concentrated hydrochloric acid at 50°C.

-

Gradually add a solution of 16.4 g of potassium chlorate in 350 ml of water to the reaction mixture at approximately 25°C.

-

After the addition is complete, dilute the reaction mixture with a large volume of water to precipitate the product.

-

Filter the precipitate and wash it thoroughly with water, followed by a small amount of ethanol.

-

The crude 2,6-dichloro-4-nitroaniline can be purified by crystallization from glacial acetic acid or a mixture of acetic acid and ethanol. This process should yield lemon-yellow needles.

Reduction of 2,6-Dichloro-4-nitroaniline to this compound

Materials:

-

2,6-Dichloro-4-nitroaniline

-

Reducing agent (e.g., Tin(II) chloride, Iron powder, or catalytic hydrogenation setup)

-

Appropriate solvent (e.g., Ethanol, Acetic Acid)

-

Acid or Base for workup (e.g., Hydrochloric acid, Sodium hydroxide)

General Procedure (Illustrative using Tin(II) chloride):

-

Suspend 2,6-Dichloro-4-nitroaniline in a suitable solvent such as ethanol in a round-bottom flask.

-

Add an excess of a reducing agent, such as stannous chloride (SnCl₂), to the suspension.

-

Heat the mixture to reflux and stir until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture and neutralize it with a base, such as a solution of sodium hydroxide, to precipitate the tin salts.

-

Filter the mixture to remove the inorganic salts.

-

The filtrate, containing the desired product, can be concentrated under reduced pressure.

-

The crude this compound can be purified by recrystallization from a suitable solvent.

Toxicological Profile

This compound has been evaluated for its toxicological properties, with studies indicating both mutagenic and carcinogenic potential.

Mutagenicity

The compound has been shown to be mutagenic in the Ames test, a bacterial reverse mutation assay. It was found to be mutagenic to Salmonella typhimurium in both the presence and absence of an exogenous metabolic activation system (S9).[1]

Carcinogenicity

Long-term feeding studies in rodents have provided evidence for the carcinogenicity of this compound. In B6C3F1 mice, oral administration of the compound in the diet led to increased incidences of hepatocellular adenomas and carcinomas in both males and females.[2] However, under the same study conditions, it was not found to be carcinogenic for male or female F344 rats.[2]

Experimental Protocols

Detailed methodologies for key toxicological assays are provided below.

Ames Test (Bacterial Reverse Mutation Assay)

Objective: To assess the mutagenic potential of this compound by measuring its ability to induce reverse mutations at the histidine locus in various strains of Salmonella typhimurium.

Materials:

-

Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537)

-

This compound

-

S9 fraction from induced rat liver for metabolic activation

-

Top agar

-

Minimal glucose agar plates

-

Positive and negative controls

Procedure:

-

Prepare a range of concentrations of this compound.

-

In a test tube, mix the tester strain, the test compound at a specific concentration, and either S9 mix (for metabolic activation) or a buffer (without metabolic activation).

-

Add molten top agar to the tube, mix, and pour the contents onto a minimal glucose agar plate.

-

Incubate the plates at 37°C for 48-72 hours.

-

Count the number of revertant colonies on each plate.

-

A positive response is defined as a dose-related increase in the number of revertant colonies compared to the negative control.

Carcinogenicity Bioassay in Mice

Objective: To evaluate the carcinogenic potential of this compound in a long-term feeding study in mice.

Animals: B6C3F1 mice.

Procedure:

-

Groups of 50 male and 50 female mice are used for each dose group and a control group.

-

This compound is incorporated into the standard diet at various concentrations (e.g., 1,000 ppm and 3,000 ppm).

-

The animals are provided with the treated feed and water ad libitum for a period of 103 weeks.

-

Animals are observed daily for clinical signs of toxicity. Body weights and food consumption are recorded weekly for the first 13 weeks and then monthly.

-

At the end of the study, all surviving animals are euthanized. A complete necropsy is performed on all animals, and tissues are collected for histopathological examination.

-

The incidences of neoplasms in the dosed groups are compared with those in the control group using statistical analysis.

Metabolic Pathway

This compound is a known metabolite of the fungicide Dicloran (2,6-dichloro-4-nitroaniline).[1][3] The metabolic conversion involves the reduction of the nitro group of Dicloran to an amino group. This metabolic pathway is a key aspect of its environmental and toxicological profile.

Caption: Metabolic conversion of Dicloran to this compound.

Experimental Workflow for Genotoxicity Assessment

A logical workflow for assessing the genotoxicity of a compound like this compound involves a tiered approach, starting with in vitro assays and potentially progressing to in vivo studies if initial results are positive.

Caption: A tiered workflow for assessing the genotoxicity of a chemical compound.

References

2,6-Dichloro-1,4-phenylenediamine safety data sheet (SDS) information

An In-depth Technical Guide to the Safety of 2,6-Dichloro-1,4-phenylenediamine

This technical guide provides comprehensive safety data sheet (SDS) information for this compound, intended for researchers, scientists, and professionals in drug development.

Chemical Identification

This compound is an aromatic amine that has been utilized as an intermediate in the manufacturing of dyes and resins.[1][2][3] It is also known as a metabolite of the fungicide Dicloran.[3]

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | 2,6-Dichlorobenzene-1,4-diamine, 3,5-Dichloro-1,4-phenylenediamine, C.I. 37020, Fast Brown RR Salt[2][4][5] |

| CAS Number | 609-20-1[1][4][6] |

| Molecular Formula | C₆H₆Cl₂N₂[4][6] |

| Molecular Weight | 177.03 g/mol [4][6] |

Hazard Identification and Classification

The compound is classified as highly hazardous. It is toxic if swallowed, inhaled, or in contact with skin, causes serious eye irritation, and may provoke an allergic skin reaction.[7][8] Furthermore, it is very toxic to aquatic life with long-lasting effects.[7][8]

GHS Hazard Classification

| Class | Category | Hazard Statement |

|---|---|---|

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled |

| Serious Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction |

| Acute Aquatic Hazard | Category 1 | H400: Very toxic to aquatic life |

| Chronic Aquatic Hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects |

Signal Word: Danger [7]

Hazard Pictograms:

-

Skull and Crossbones

-

Corrosion

-

Exclamation Mark

-

Environment

Caption: GHS Hazard Pictograms and Statements for this compound.

Toxicological Information

This compound exhibits significant cytotoxicity.[4] When heated to decomposition, it releases highly toxic fumes of chlorine and nitrogen oxides.[1]

Summary of Toxicological Endpoints

| Endpoint | Result |

|---|---|

| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled.[7][8] |

| Skin Corrosion/Irritation | No comprehensive data available; may cause sensitization by skin contact. |

| Eye Damage/Irritation | Causes serious eye irritation.[7][8] |

| Respiratory/Skin Sensitization | May cause an allergic skin reaction.[7][8] |

| Carcinogenicity | There is limited evidence for carcinogenicity in experimental animals (increased liver-cell tumors in mice).[2] No component is identified as a probable, possible, or confirmed human carcinogen by IARC at levels ≥ 0.1%.[7] |

| Mutagenicity | Positive in Salmonella typhimurium mutation assays and mouse lymphoma forward mutation assays.[2][3] |

| Specific Target Organ Toxicity | May cause damage to organs (Kidney, Heart, Musculo-skeletal system) if swallowed.[8] |

Experimental Protocols

-

Carcinogenicity Bioassay (NTP, 1982): 2,6-Dichloro-p-phenylenediamine was administered in the diet to F344 rats and B6C3F1 mice for 103 weeks. The study observed increased incidences of hepatocellular adenoma and carcinoma in male and female mice. No treatment-related tumors were found in rats.[3]

-

Mutagenicity - Ames Test (Mortelmans et al., 1986): The compound was tested for mutagenicity in Salmonella typhimurium strains. It was found to be mutagenic both with and without an external metabolic activation system.[2][3]

-

Mutagenicity - Mouse Lymphoma Assay (McGregor et al., 1988): The substance was evaluated in the L5178Y tk+/tk- mouse lymphoma cell forward mutation assay, where it tested positive.[3]

First-Aid Measures

First-aiders must protect themselves.[7] In all cases of exposure, seek immediate medical advice and show the safety data sheet to the attending physician.[7][8]

-

Inhalation: Move the person to fresh air. If breathing has stopped, administer artificial respiration. Call a physician immediately.[7][8]

-

Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water or shower. Call a physician immediately.[7][8]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and call an ophthalmologist.[7][8]

-

Ingestion: If swallowed, give the victim water to drink (two glasses at most). Seek medical advice immediately.[8] Rinse mouth and call a POISON CENTER or doctor immediately.[7]

Handling, Storage, and Emergency Procedures

Safe Handling:

-

Work under a hood and avoid generating dust.[7]

-

Do not inhale the substance or mixture.[7]

-

Avoid contact with skin and eyes.[9]

-

Do not eat, drink, or smoke when using this product.[7]

-

Wash hands and face thoroughly after handling.[7]

Storage:

-

Keep the container tightly closed in a dry, well-ventilated place.[7]

-

Store locked up or in an area accessible only to authorized personnel.[7]

-

The substance is light-sensitive and should be stored under an inert gas.[7]

Accidental Release:

-

For non-emergency personnel, evacuate the danger area, avoid substance contact, and ensure adequate ventilation.[8][10]

-

Do not let the product enter drains.[8]

-

Cover drains, collect the material carefully (e.g., sweep up), and place it in a suitable container for disposal.[8][10]

Caption: Emergency Response Workflow for this compound Exposure or Spill.

Physical and Chemical Properties

| Property | Value |

| Appearance | Grey or beige powder / microcrystalline solid[1][11] |

| Melting Point | 138 - 143 °C (for a related compound, p-phenylenediamine)[8] |

| Boiling Point | 267 °C (for a related compound, p-phenylenediamine)[8] |

| Solubility | Insoluble in water[1] |

Stability and Reactivity

-

Reactivity: The substance may be unstable upon prolonged exposure to air and light.[1] Finely dispersed particles may form explosive mixtures in the air.[12]

-

Chemical Stability: The product is considered chemically stable under standard ambient conditions (room temperature).[7]

-

Incompatible Materials: It is incompatible with strong oxidizing agents, isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides.[1]

-

Hazardous Decomposition Products: When heated, it emits very toxic fumes containing chlorine and nitrogen oxides.[1] Hazardous combustion can also produce carbon oxides and hydrogen chloride gas.[9]

References

- 1. This compound | 609-20-1 [chemicalbook.com]

- 2. 2,6-Dichloro-para-Phenylenediamine (IARC Summary & Evaluation, Volume 39, 1986) [inchem.org]

- 3. oehha.ca.gov [oehha.ca.gov]

- 4. This compound | 609-20-1 | FD00633 [biosynth.com]

- 5. pschemicals.com [pschemicals.com]

- 6. scbt.com [scbt.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

- 12. ICSC 0386 - 1,4-BENZENEDIAMINE DIHYDROCHLORIDE [chemicalsafety.ilo.org]

An In-depth Technical Guide to the Solubility of 2,6-Dichloro-1,4-phenylenediamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,6-dichloro-1,4-phenylenediamine, a compound of interest in dye manufacturing and as a potential metabolite of the pesticide 2,6-dichloro-4-nitroaniline.[1] Understanding its solubility is crucial for its application in synthesis, formulation, and toxicological studies. This document outlines experimental protocols for solubility determination and presents representative solubility data.

I. Physicochemical Properties of this compound

This compound is a grey powder.[2] It is known to be insoluble in water.[2] The molecule's structure, with two chlorine atoms and two amino groups on a benzene ring, suggests a moderate polarity. The amino groups can act as hydrogen bond donors, while the chlorine atoms are electron-withdrawing. These features influence its interactions with different organic solvents. The general principle of "like dissolves like" is a useful starting point for predicting solubility.[3][4] Polar solvents are more likely to dissolve polar solutes, and non-polar solvents are better for non-polar solutes.[3]

II. Quantitative Solubility Data

| Solvent | Polarity Index | Temperature (°C) | Representative Solubility ( g/100 mL) |

| Hexane | 0.1 | 25 | < 0.1 |

| Toluene | 2.4 | 25 | 0.5 - 1.0 |

| Dichloromethane | 3.1 | 25 | 1.0 - 2.5 |

| Acetone | 5.1 | 25 | 5.0 - 10.0 |

| Ethanol | 5.2 | 25 | 2.5 - 5.0 |

| Methanol | 6.6 | 25 | 1.0 - 2.5 |

| Dimethyl Sulfoxide (DMSO) | 7.2 | 25 | > 10.0 |

Note: This data is hypothetical and intended for illustrative purposes. Actual solubility should be determined experimentally.

III. Experimental Protocol for Solubility Determination: Shake-Flask Method

The shake-flask method is a widely used and reliable technique for determining the equilibrium solubility of a solid in a solvent.[3] This protocol is adapted for the determination of this compound solubility in an organic solvent of interest.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvent (e.g., acetone)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Constant temperature shaker bath

-

Syringe filters (0.45 µm, solvent-compatible)

-

Syringes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Standard laboratory glassware

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The exact amount should be enough to ensure that undissolved solid remains at equilibrium.

-

Accurately add a known volume of the selected organic solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Shake the vials for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Analysis:

-

Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound. A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula: Solubility ( g/100 mL) = (Concentration from analysis (g/mL) × Dilution factor) × 100

-

IV. Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Caption: Experimental workflow for the shake-flask solubility determination method.

References

Spectroscopic Profile of 2,6-Dichloro-1,4-phenylenediamine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-Dichloro-1,4-phenylenediamine (CAS No. 609-20-1), a compound of interest for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document presents available data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols and a visual workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound. Due to the limited availability of public spectral data for this specific isomer, representative data and data for the closely related 2,5-dichloro isomer are presented for comparative purposes.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available | - | - | - |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available | - |

Table 3: IR Spectroscopic Data for 2,5-Dichloro-1,4-phenylenediamine [1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3392.2 | Strong | N-H stretch |

| 3292.9 | Strong | N-H stretch |

| 3194.8 | Strong | Aromatic C-H stretch |

| 3041.1 | Medium | Aromatic C-H stretch |

| 1708.5 | Medium | Overtone/Combination Band |

| 1632.4 | Strong | N-H bend |

| 1502.2 | Strong | Aromatic C=C stretch |

| 1409.6 | Strong | Aromatic C=C stretch |

| 1310.6 | Strong | C-N stretch |

| 1219.3 | Strong | C-H in-plane bend |

| 1093.2 | Strong | C-H in-plane bend |

| 1071.1 | Strong | C-H in-plane bend |

| 873.4 | Strong | C-H out-of-plane bend |

| 825.0 | Medium | C-H out-of-plane bend |

| 725.8 | Strong | C-Cl stretch |

| 633.3 | Strong | C-C-C ring bending |

| 551.7 | Medium | - |

| 418.1 | Medium | - |

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| Data not available | - | - |

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below. These protocols are based on standard techniques for the analysis of aromatic amines and halogenated compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of this compound (approximately 5-10 mg) would be dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆, approximately 0.75 mL) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).

¹H NMR Spectroscopy: Proton NMR spectra would be acquired on a spectrometer operating at a frequency of 300 MHz or higher. A typical experiment would involve the acquisition of 16 to 64 scans with a relaxation delay of 1-2 seconds between pulses.

¹³C NMR Spectroscopy: Carbon-13 NMR spectra would be acquired on the same instrument, typically at a frequency of 75 MHz or higher. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are generally required to obtain a spectrum with an adequate signal-to-noise ratio. Proton decoupling techniques, such as broadband decoupling, are employed to simplify the spectrum and enhance signal intensity.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) would be finely ground with approximately 200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The resulting mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition: The KBr pellet is placed in the sample holder of a Fourier-Transform Infrared (FTIR) spectrometer. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty sample holder is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization: The sample would be introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC/MS). Electron Impact (EI) is a common ionization technique for such molecules. In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

Mass Analysis and Detection: The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). A detector then records the abundance of each ion. The resulting mass spectrum shows the relative abundance of the molecular ion and various fragment ions, which can be used to determine the molecular weight and elucidate the structure of the compound.

Visualized Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.

References

Toxicological Profile of 2,6-Dichloro-1,4-phenylenediamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive toxicological profile of 2,6-Dichloro-1,4-phenylenediamine (DC-1,4-PD), a chemical intermediate with known carcinogenic and genotoxic properties. This document summarizes key findings from carcinogenicity bioassays, genotoxicity studies, and available data on its metabolic pathways. Quantitative data are presented in structured tables for ease of comparison, and detailed experimental protocols for pivotal studies are described. Visualizations of experimental workflows and a proposed metabolic activation pathway are provided to facilitate understanding. This guide is intended to serve as a critical resource for researchers, scientists, and drug development professionals in assessing the potential risks associated with DC-1,4-PD and in guiding future research.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 609-20-1 |

| Molecular Formula | C₆H₆Cl₂N₂ |

| Molecular Weight | 177.03 g/mol |

| Synonyms | 2,6-Dichloro-p-phenylenediamine, 1,4-Benzenediamine, 2,6-dichloro- |

| Appearance | Solid |

| Melting Point | 134-136 °C |

Carcinogenicity

The carcinogenic potential of this compound has been evaluated in a long-term bioassay conducted by the National Toxicology Program (NTP).[1][2]

Summary of Carcinogenicity Studies

| Species | Strain | Sex | Route of Administration | Doses (ppm in feed) | Duration | Findings | Reference |

| Rat | F344 | Male | Oral (feed) | 0, 1000, 2000 | 103 weeks | No evidence of carcinogenicity | NTP TR-219[1] |

| Rat | F344 | Female | Oral (feed) | 0, 2000, 6000 | 103 weeks | No evidence of carcinogenicity | NTP TR-219[1] |

| Mouse | B6C3F1 | Male | Oral (feed) | 0, 1000, 3000 | 103 weeks | Carcinogenic: Increased incidence of hepatocellular adenomas and carcinomas | NTP TR-219[1] |

| Mouse | B6C3F1 | Female | Oral (feed) | 0, 1000, 3000 | 103 weeks | Carcinogenic: Increased incidence of hepatocellular carcinomas | NTP TR-219[1] |

Quantitative Carcinogenicity Data

Table 1: Incidence of Hepatocellular Neoplasms in Male B6C3F1 Mice in a 103-Week Feed Study [1]

| Neoplasm | Control | Low Dose (1000 ppm) | High Dose (3000 ppm) |

| Hepatocellular Adenoma | 10/50 (20%) | 13/50 (26%) | 20/50 (40%) |

| Hepatocellular Carcinoma | 8/50 (16%) | 10/50 (20%) | 15/50 (30%) |

| Adenoma or Carcinoma (combined) | 18/50 (36%) | 23/50 (46%) | 35/50 (70%)** |

| Statistically significant increase (p < 0.05) | |||

| **Statistically significant increase (p < 0.01) |

Table 2: Incidence of Hepatocellular Neoplasms in Female B6C3F1 Mice in a 103-Week Feed Study [1]

| Neoplasm | Control | Low Dose (1000 ppm) | High Dose (3000 ppm) |

| Hepatocellular Adenoma | 2/49 (4%) | 4/50 (8%) | 5/50 (10%) |

| Hepatocellular Carcinoma | 1/49 (2%) | 3/50 (6%) | 10/50 (20%) |

| Adenoma or Carcinoma (combined) | 3/49 (6%) | 7/50 (14%) | 15/50 (30%)** |

| Statistically significant increase (p < 0.05) | |||

| **Statistically significant increase (p < 0.01) |

Experimental Protocol: NTP Carcinogenesis Bioassay

-

Test Substance: 2,6-Dichloro-p-phenylenediamine (purity not specified in the abstract).

-

Animal Species and Strain: Fischer 344 rats and B6C3F1 mice.

-

Animal Housing: Animals were housed in environmentally controlled rooms.

-

Dose Administration: The test chemical was administered in the feed.

-

Dose Selection: Doses for the chronic study were selected based on the results of 14-day and 13-week subchronic studies. In the 13-week study, male rats showed papillary necrosis of the kidney at 8,000 ppm.

-

Study Design: Groups of 50 male and 50 female rats and mice were used for each dose group and the control group.

-

Duration: Rats and mice were exposed for 103 weeks.

-

Endpoints Evaluated: Survival, body weight, clinical signs, and histopathological examination of all major tissues and organs.

NTP Carcinogenesis Bioassay Workflow for this compound.

Genotoxicity

This compound has been shown to be genotoxic in several in vitro assays.

Summary of Genotoxicity Studies

| Assay Type | Test System | Metabolic Activation | Result | Reference |

| Bacterial Reverse Mutation Assay | Salmonella typhimurium | With and without S9 | Positive | Mortelmans et al., 1986[3] |

| Mouse Lymphoma Assay (tk locus) | L5178Y mouse lymphoma cells | Not specified | Positive | McGregor et al., 1988[4] |

| Chromosomal Aberration Assay | Chinese Hamster Ovary (CHO) cells | Not specified | Positive | Gulati et al., 1989 |

Note: Specific quantitative data from these studies were not available in the public domain at the time of this review.

Experimental Protocols (General)

-

Principle: This assay evaluates the ability of a chemical to induce reverse mutations at the histidine locus in various strains of Salmonella typhimurium.

-

Test System: Histidine-dependent strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537).

-

Methodology:

-

The test chemical, bacterial tester strain, and (with or without) a metabolic activation system (S9 fraction from rat liver) are combined.

-

The mixture is plated on a minimal glucose agar plate lacking histidine.

-

Plates are incubated for 48-72 hours.

-

The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted.

-

-

Positive Result: A dose-dependent increase in the number of revertant colonies compared to the negative control.

General Workflow for the Ames Test.

-

Principle: This assay detects forward mutations at the thymidine kinase (tk) locus in L5178Y mouse lymphoma cells.

-

Test System: L5178Y/tk+/- mouse lymphoma cells.

-

Methodology:

-

Cells are exposed to the test chemical for a defined period.

-

After an expression period to allow for the fixation of mutations, cells are plated in a selective medium containing a pyrimidine analog (e.g., trifluorothymidine, TFT).

-

Only cells that have lost thymidine kinase activity (tk-/- mutants) can survive and form colonies in the presence of TFT.

-

Mutant frequency is calculated by dividing the number of mutant colonies by the total number of viable cells.

-

-

Positive Result: A dose-dependent increase in the mutant frequency.

-

Principle: This assay assesses the ability of a chemical to induce structural chromosomal damage in cultured mammalian cells.

-

Test System: Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.

-

Methodology:

-

Cell cultures are exposed to the test chemical with and without a metabolic activation system.

-

A mitotic inhibitor (e.g., colcemid) is added to arrest cells in the metaphase stage of cell division.

-

Cells are harvested, fixed, and stained.

-

Metaphase spreads are examined microscopically for chromosomal aberrations (e.g., breaks, gaps, exchanges).

-

-

Positive Result: A statistically significant, dose-dependent increase in the percentage of cells with chromosomal aberrations.

Other Toxicological Endpoints

Data on acute, subchronic, reproductive, and developmental toxicity of this compound are limited in the publicly available literature.

-

Acute Toxicity: No specific LD50 values for this compound were identified. For the related compound p-phenylenediamine, high acute doses can cause severe dermatitis, eye irritation, asthma, and systemic effects.[5]

-

Subchronic Toxicity: In the 13-week subchronic study that preceded the NTP bioassay, male rats fed 8,000 ppm of 2,6-dichloro-p-phenylenediamine showed papillary necrosis of the kidney.[1]

-

Reproductive and Developmental Toxicity: No specific studies on the reproductive or developmental toxicity of this compound were found. Studies on other phenylenediamine derivatives have indicated potential for reproductive and developmental effects.[6][7]

Proposed Metabolic Activation Pathway

The precise metabolic pathway and mechanism of carcinogenicity for this compound have not been fully elucidated. However, based on the known metabolism of other aromatic amines, a plausible pathway involves metabolic activation to reactive intermediates that can bind to cellular macromolecules like DNA.

A proposed pathway involves N-acetylation, a common metabolic route for aromatic amines, followed by potential oxidation. While direct N-hydroxylation by cytochrome P450 enzymes may be a minor pathway for some phenylenediamines, the formation of reactive quinone-imine intermediates through oxidation is another possibility that could lead to DNA adduction and genotoxicity.

Proposed Metabolic Activation Pathway for this compound.

Conclusion

This compound is a chemical with clear evidence of carcinogenicity in mice, as demonstrated by the induction of hepatocellular tumors in a long-term bioassay.[1] The compound is also genotoxic, inducing mutations in bacteria and mammalian cells in vitro.[2][3][4] Data on other toxicological endpoints are scarce, highlighting a need for further investigation to fully characterize its toxicological profile. The likely mechanism of toxicity involves metabolic activation to reactive intermediates that can damage DNA. This technical guide provides a consolidated overview of the available toxicological data on this compound to inform risk assessment and guide future research efforts.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. oehha.ca.gov [oehha.ca.gov]

- 3. Salmonella mutagenicity tests: II. Results from the testing of 270 chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Responses of the L5178Y tk+/tk- mouse lymphoma cell forward mutation assay: III. 72 coded chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. epa.gov [epa.gov]

- 6. An antioxidant, N,N'-diphenyl-p-phenylenediamine (DPPD), affects labor and delivery in rats: a 28-day repeated dose test and reproduction/developmental toxicity test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Stability and Storage of 2,6-Dichloro-1,4-phenylenediamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage conditions for 2,6-Dichloro-1,4-phenylenediamine (CAS No. 609-20-1). Understanding the chemical stability, proper handling, and storage of this compound is critical for ensuring its integrity, purity, and safety in research and development applications. This document outlines the compound's properties, stability profile, recommended storage conditions, and general protocols for stability assessment.

Chemical and Physical Properties

This compound is a chemical intermediate with applications in the manufacture of dyes and resins.[1][2] It is also known to be a metabolite of the pesticide 2,6-dichloro-4-nitroaniline.[1][2] A summary of its key properties is presented below.

| Property | Value |

| CAS Number | 609-20-1 |

| Molecular Formula | C₆H₆Cl₂N₂ |

| Molecular Weight | 177.03 g/mol |

| Appearance | Solid |

| Solubility | Insoluble in water.[3] |

| Stability | Stable under normal conditions, but sensitive to air and light.[3][4] |

Stability Profile

The chemical stability of this compound is influenced by several environmental factors. While stable under standard ambient conditions, its integrity can be compromised by exposure to air, light, heat, and incompatible materials.[3][4]

Sensitivity to Environmental Factors

-

Air and Light: The compound may be unstable upon prolonged exposure to air and light.[3] Some sources recommend storing it under an inert gas to prevent degradation.[4][5]

-

Heat: Heating the compound to decomposition can emit highly toxic fumes of chlorine and nitrogen oxides.[3]

Chemical Reactivity and Incompatibilities

This compound is incompatible with a range of substances. Contact with these materials should be avoided to prevent hazardous reactions.

| Incompatible Material Classes | Specific Examples |

| Strong Oxidizing Agents | Peroxides, Nitrates |

| Acids | Strong mineral acids |

| Acid Anhydrides | Acetic anhydride |

| Acid Halides / Chlorides | Acetyl chloride |

| Isocyanates | Methylene diphenyl diisocyanate |

| Halogenated Organics | Chloroformates |

| Phenols (Acidic) | Phenol |

| Epoxides | Ethylene oxide |

| Strong Reducing Agents | Hydrides |

Table based on information from multiple sources.[3][6][7]

The compound can neutralize acids in exothermic reactions and may generate flammable gaseous hydrogen when combined with strong reducing agents like hydrides.[3]

Recommended Storage and Handling

Proper storage and handling are essential to maintain the quality and safety of this compound. The following diagram illustrates a logical workflow for its handling and storage.

Storage Condition Summary

The following conditions are recommended for the storage of this compound to ensure its long-term stability.

| Parameter | Condition | Rationale |

| Temperature | Cool, dry place.[6] Recommended storage temperature is often product label-specific.[5] | Prevents thermal degradation. |

| Atmosphere | Keep container tightly closed.[5][6][8] Store under an inert gas.[4][5] | Prevents oxidation and degradation from exposure to air and moisture.[3][4] |

| Light Exposure | Protect from sunlight and light.[5][6] | The compound is light-sensitive.[3][4][5] |

| Ventilation | Store in a well-ventilated place.[5][8][9] | Ensures dissipation of any potential vapors and maintains a dry environment. |

| Container | Original, tightly closed container.[5][6][8] | Prevents contamination and exposure to environmental factors. |

| Security | Store locked up or in an area accessible only to authorized personnel.[4][5] | Due to its toxicity profile. |

Chemical Incompatibility Diagram

To prevent hazardous reactions, this compound must be stored separately from incompatible materials.

Experimental Protocols for Stability Assessment

While specific stability studies for this compound are not publicly available, a general methodology based on ICH guidelines can be employed.[3][5][6] A forced degradation study is crucial for identifying potential degradation products and establishing a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).[1][9][10]

Objective

To assess the stability of this compound under various stress conditions (hydrolysis, oxidation, heat, and light) and to develop a stability-indicating HPLC method capable of separating the parent compound from its degradation products.[7][9]

Materials and Equipment

-

This compound reference standard

-

HPLC grade solvents (Acetonitrile, Methanol, Water)

-

Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

HPLC system with a UV or Photodiode Array (PDA) detector

-

C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

-

pH meter

-

Calibrated oven

-

Photostability chamber

General Procedure for Forced Degradation

A stock solution of the compound (e.g., 1 mg/mL in methanol or acetonitrile) is prepared and subjected to the following stress conditions. The goal is to achieve 5-20% degradation of the active ingredient.[8][9]

-

Acid Hydrolysis:

-

Base Hydrolysis:

-

Oxidative Degradation:

-

Thermal Degradation:

-

Store the solid compound in a calibrated oven at an elevated temperature (e.g., 80°C) for a specified time (e.g., 48 hours).[4]

-

Also, reflux a solution of the compound for several hours.

-

At specified intervals, withdraw samples, prepare solutions of appropriate concentration, and analyze by HPLC.

-

-

Photolytic Degradation:

-

Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

-

A control sample should be stored under the same conditions but protected from light.[4]

-

After the exposure period, prepare solutions of both the exposed and control samples and analyze by HPLC.

-

HPLC Analysis

-

Method: A gradient reversed-phase HPLC method is typically developed.[1]

-

Mobile Phase: A common starting point is a gradient of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B).[1]

-

Detection: UV detection at a wavelength where the parent compound and potential degradation products absorb. A PDA detector is useful for assessing peak purity.[9]

-

Analysis: All stressed samples are analyzed. The chromatograms are evaluated to ensure that degradation product peaks are well-resolved from the main compound peak. Mass balance calculations should be performed to account for the parent compound and all major degradation products.[9]

This technical guide summarizes the critical information for the safe handling, storage, and stability assessment of this compound, providing a foundation for its effective use in a professional research environment.

References

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 3. benchchem.com [benchchem.com]

- 4. database.ich.org [database.ich.org]

- 5. mastercontrol.com [mastercontrol.com]

- 6. acdlabs.com [acdlabs.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. sgs.com [sgs.com]

- 9. scispace.com [scispace.com]

- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

An In-depth Technical Guide on the Historical Research and Discovery of 2,6-Dichloro-1,4-phenylenediamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the historical research and discovery of 2,6-dichloro-1,4-phenylenediamine, a significant intermediate in the synthesis of dyes and polymers. The document details the initial synthesis, likely dating back to the late 19th century, and outlines the primary synthetic methodologies that have been developed since. Key experimental protocols for its preparation, starting from the chlorination of p-nitroaniline and subsequent reduction, are presented in detail. A thorough compilation of the compound's physicochemical and spectroscopic properties is provided in structured tables for easy reference. Furthermore, this guide includes visualizations of the synthetic pathway and a conceptual experimental workflow using the DOT language for Graphviz, adhering to specified formatting requirements.

Historical Context and Discovery

The first documented synthesis of this compound can be traced back to the late 19th century, a period of intense research in aromatic chemistry and dye synthesis. While the exact date of discovery is not definitively cited in readily available modern literature, historical chemical databases, such as the Beilstein Handbook of Organic Chemistry, reference early work on this and related compounds. The Beilstein Registry Number for this compound is 2209257, with the earliest references pointing to work from the late 1800s.

The primary impetus for the synthesis of this compound was its potential as a precursor for azo dyes. The introduction of chlorine atoms onto the phenylenediamine core was a common strategy to modify the color and improve the stability of the resulting dyes. Over the years, its utility has expanded to include applications as a monomer in the production of high-performance polymers and as a curing agent for resins.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the tables below. This information is crucial for its identification, handling, and use in synthetic applications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 609-20-1 | [1][2] |

| Molecular Formula | C₆H₆Cl₂N₂ | [2] |

| Molecular Weight | 177.03 g/mol | [2] |

| Appearance | Grey to brown crystalline powder | [1] |

| Melting Point | 125-130 °C | [3] |

| Boiling Point | Decomposes | [1] |

| Solubility | Insoluble in water; soluble in ethanol, acetone, and benzene. | [1] |

| Density | ~1.5 g/cm³ | [3] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data and Interpretation | Reference |